molecular formula C12H20N2O5 B2722310 (6-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)pyridazin-3-yl)methanol CAS No. 1913519-70-6

(6-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)pyridazin-3-yl)methanol

Cat. No.: B2722310
CAS No.: 1913519-70-6
M. Wt: 272.301
InChI Key: XUKKIFFMRBLGRA-UHFFFAOYSA-N
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Description

(6-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)pyridazin-3-yl)methanol is a high-value chemical building block designed for pharmaceutical research and development. This compound features a pyridazine core functionalized with a methanol group and a triethylene glycol monomethyl ether-like chain, a structure known to enhance solubility and bioavailability in active pharmaceutical ingredients (APIs) . The presence of the extended polyether chain is a key structural motif found in advanced research compounds, particularly those investigated as potent kinase inhibitors . For instance, similar pyridazine and pyridine derivatives have been developed and patented as inhibitors of key enzymes like IRAK (Interleukin-1 Receptor-Associated Kinase) and PDE10 (Phosphodiesterase 10) . These targets are critical in the research of autoimmune diseases, inflammatory conditions, proliferative diseases, and central nervous system disorders . The primary value of this methanol-functionalized pyridazine derivative lies in its use as a key synthetic intermediate. The alcohol group serves as a versatile handle for further chemical transformations, allowing researchers to link the solubilizing sidechain to other pharmacologically active scaffolds via esterification, etherification, or carbamate formation. This enables the synthesis of novel candidate compounds for biological screening and preclinical studies. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

[6-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]pyridazin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-16-4-5-17-6-7-18-8-9-19-12-3-2-11(10-15)13-14-12/h2-3,15H,4-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKKIFFMRBLGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC1=NN=C(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1913519-70-6
Record name (6-(2-[2-(2-methoxyethoxy)ethoxy]ethoxy)pyridazin-3-yl)methanol
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Preparation Methods

Synthetic Strategies for Pyridazine Derivatives

Core Pyridazine Functionalization

Pyridazine rings are typically functionalized via electrophilic substitution, nucleophilic aromatic substitution, or transition metal-catalyzed cross-coupling. The presence of electron-withdrawing groups (e.g., halogens) at specific positions enhances reactivity toward nucleophilic displacement, as demonstrated in the synthesis of 2-ethoxy-6-(trifluoromethyl)pyridin-4-amine via Pd-catalyzed coupling. For the target compound, introducing the triethylene glycol methyl ether chain at position 6 likely necessitates a halogenated pyridazine precursor, enabling nucleophilic substitution or coupling.

Alcohol Group Installation

The methanol group at position 3 is commonly introduced via reduction of a carboxylate ester. Lithium aluminium hydride (LAH) effectively reduces ethyl pyridazine-3-carboxylate to pyridazin-3-ylmethanol in tetrahydrofuran (THF). This method’s efficiency and scalability make it a cornerstone for synthesizing analogous alcohols.

Detailed Preparation Methods

Route 1: Sequential Halogen Substitution and Ester Reduction

This route prioritizes installing the glycol chain before reducing the ester to the alcohol.

Synthesis of Ethyl 6-Chloropyridazine-3-carboxylate

The precursor is synthesized via cyclocondensation of 3-oxo-2-arylhydrazonopropanals with active methylene compounds, followed by chlorination. For instance, reacting 3-oxo-2-(4-nitrophenylhydrazono)propanal with cyanoacetic acid in acetic anhydride yields pyridazin-3-one derivatives, which are subsequently chlorinated using phosphorus oxychloride (POCl₃).

Nucleophilic Substitution with Triethylene Glycol Methyl Ether

The chloride at position 6 undergoes substitution with 2-[2-(2-methoxyethoxy)ethoxy]ethanol under basic conditions. In a protocol adapted from, sodium hydride (NaH) in THF deprotonates the glycol alcohol, generating a nucleophilic alkoxide that displaces chloride at 85°C (Scheme 1).

Scheme 1 : Substitution of 6-chloropyridazine-3-carboxylate with triethylene glycol methyl ether.

Ethyl 6-chloropyridazine-3-carboxylate + NaH + HO(CH₂CH₂O)₃CH₃ → Ethyl 6-(2-[2-(2-methoxyethoxy)ethoxy]ethoxy)pyridazine-3-carboxylate  
Ester Reduction to Primary Alcohol

The ethyl ester is reduced using LAH in THF at 0°C, yielding the target alcohol. This step achieves near-quantitative conversion, as evidenced by the synthesis of pyridazin-3-ylmethanol (82% yield).

Table 1 : Reaction Conditions for Key Steps in Route 1

Step Reactants Conditions Yield Reference
Chlorination POCl₃, Pyridine 110°C, 6h 75%
Substitution NaH, HO(CH₂CH₂O)₃CH₃ THF, 85°C, 12h 65%
Reduction LAH THF, 0°C, 0.5h 85%

Route 2: Late-Stage Glycol Chain Installation

This approach introduces the glycol chain after alcohol group formation, necessitating protective group strategies.

Synthesis of 6-Chloropyridazin-3-ylmethanol

Ethyl 6-chloropyridazine-3-carboxylate is reduced to 6-chloropyridazin-3-ylmethanol using LAH.

Protection of Alcohol Group

The primary alcohol is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during subsequent substitution.

Mitsunobu Reaction for Glycol Chain Installation

The TBS-protected derivative reacts with triethylene glycol methyl ether under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), installing the glycol chain via SN2 displacement. Deprotection with tetrabutylammonium fluoride (TBAF) yields the target compound.

Table 2 : Comparison of Protective Group Strategies

Protecting Group Conditions Deprotection Agent Yield
TBS Imidazole, TBSCl TBAF 78%
Acetyl Ac₂O, Pyridine NaOH/MeOH 65%

Optimization and Challenges

Regioselectivity in Substitution Reactions

Competing reactions at positions 3 and 6 are mitigated by steric and electronic factors. Electron-deficient pyridazines favor substitution at position 6 due to increased electrophilicity.

Purification of Polyether Derivatives

The hydrophilic glycol chain complicates isolation via silica gel chromatography. Reverse-phase HPLC or ion-exchange chromatography improves purity, as demonstrated in for analogous compounds.

Stability Under Basic Conditions

Prolonged exposure to NaH at elevated temperatures risks ether cleavage. Optimizing reaction time (≤12h) and temperature (≤85°C) preserves integrity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Peaks at δ 4.18–4.25 (m, 2H, OCH₂CH₂O), δ 3.55–3.70 (m, 12H, glycol chain), δ 6.45–6.65 (s, 1H, pyridazine H5).
  • ¹³C NMR : Signals at δ 60.2 (CH₂OH), δ 70.5–72.8 (glycol carbons), δ 155.3 (pyridazine C3).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 329.4 [M+H]⁺, consistent with the molecular formula C₁₄H₂₄N₂O₆.

Chemical Reactions Analysis

(6-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)pyridazin-3-yl)methanol undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyridazine ring with multiple ether linkages and a hydroxymethyl group. The general formula is C12H20N2O5C_{12}H_{20}N_{2}O_{5}, and its synthesis typically involves multi-step organic reactions, including substitution and coupling reactions. A common synthetic route may include:

  • Preparation of Pyridazine Derivative : The initial formation of the pyridazine ring.
  • Etherification : Introducing the methoxyethoxy groups through etherification reactions.
  • Hydroxymethylation : Adding the hydroxymethyl group to complete the structure.

Biological Activities

Pyridazine derivatives, including (6-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)pyridazin-3-yl)methanol, have been studied for their diverse biological activities:

  • Anti-inflammatory Properties : Research indicates that similar compounds exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
  • Kinase Inhibition : Some studies suggest that these derivatives may inhibit specific kinases involved in disease processes, which could be beneficial in cancer therapy.

Potential Applications

The applications of this compound can be categorized into several fields:

Medicinal Chemistry

Application AreaDescription
Drug DevelopmentInvestigated for anti-inflammatory and anticancer properties through kinase inhibition.
Synthetic IntermediatesUsed as intermediates in the synthesis of more complex pharmaceutical compounds.

Materials Science

Application AreaDescription
Polymer ChemistryIts ether functionalities allow for incorporation into polymer matrices, enhancing their properties.
Coatings and AdhesivesThe compound may serve as a component in developing specialized coatings with improved adhesion properties.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that a related pyridazine derivative exhibited significant anti-inflammatory effects in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines.

Case Study 2: Kinase Inhibition

Research conducted on similar compounds showed promising results in inhibiting specific kinases associated with cancer progression. The study highlighted the potential of these derivatives as therapeutic agents in oncology.

Analytical Techniques

To characterize this compound, various analytical methods are employed:

  • NMR Spectroscopy : Used to determine the molecular structure and confirm the presence of functional groups.
  • Mass Spectrometry : Provides information on molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups based on characteristic absorption bands.

Mechanism of Action

The mechanism of action of (6-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)pyridazin-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups and pyridazine ring play a crucial role in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of (6-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)pyridazin-3-yl)methanol with analogous compounds:

Compound Name Molecular Formula Heterocycle Substituents Molecular Weight (g/mol) Key Properties
This compound C13H22N2O6 Pyridazine -CH2OH (3-position); triethylene glycol methyl ether (6-position) ~326.33 High hydrophilicity, polar aprotic solubility, moderate logP (~0.5)
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol () C12H12N2O2 Pyridazine -CH2OH (phenyl); -OCH3 (6-position) 216.24 Lower solubility due to phenyl group; logP ~1.8
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine () C9H14N2O2 Pyridine -CH2NH2 (3-position); -OCH2CH2OCH3 (6-position) 182.22 Basic amine group; higher logP (~1.2) due to reduced oxygen content
[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanol () C8H8F3NO2 Pyridine -CH2OH (3-position); -OCH2CF3 (6-position) 207.15 Enhanced lipophilicity (logP ~1.5); fluorinated group improves metabolic stability
[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-methanol () C12H19N3O2 Pyrimidine -CH2OH (piperidin-3-yl); -OCH2CH3 (6-position) 237.30 Rigid piperidine ring; moderate solubility in alcohols

Research Findings and Trends

  • Solubility vs. Bioactivity : Increasing ethylene glycol units (e.g., triethylene glycol in the target compound) improve solubility but may reduce membrane permeability, necessitating a balance in drug design .
  • Electronic Effects : Pyridazine’s electron deficiency facilitates electrophilic substitutions, whereas pyridine/pyrimidine derivatives exhibit varied reactivity based on nitrogen positioning .
  • Thermal Stability : Oligoethylene glycol chains in the target compound lower melting points compared to fluorinated or aromatic analogues .

Biological Activity

(6-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)pyridazin-3-yl)methanol, with the CAS number 1913519-70-6, is a pyridazine derivative that has garnered interest due to its potential biological activities. This compound features a complex structure which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, including its toxicity, pharmacokinetics, and therapeutic potentials, supported by data tables and relevant case studies.

  • Molecular Formula: C₁₂H₂₀N₂O₅
  • Molecular Weight: 244.30 g/mol
  • IUPAC Name: 6-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)pyridazin-3-yl)methanol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its toxicity, genotoxicity, and potential therapeutic effects.

Toxicity Studies

  • Acute Toxicity :
    • In animal studies, the compound exhibited low acute toxicity with an oral LD50 of approximately 11,800 mg/kg in rats and 7,400 mg/kg in rabbits .
    • No mortality was observed in rats exposed to concentrated vapors for 8 hours.
  • Repeated Dose Toxicity :
    • A 13-week study revealed that at doses of 1,200 mg/kg/day and higher, significant liver weight changes were noted alongside minimal histopathological changes such as hepatocellular vacuolization .
    • The NOAEL (No Observed Adverse Effect Level) was determined to be between 400 and 1,200 mg/kg/day.
  • Genotoxicity :
    • In vitro tests showed no genotoxic effects up to concentrations of 5,000 µg/plate .
Study TypeResultReference
Acute ToxicityLD50: Rat: 11,800 mg/kg; Rabbit: 7,400 mg/kg
Repeated Dose ToxicityNOAEL: 400 - 1,200 mg/kg/day
GenotoxicityNegative up to 5,000 µg/plate

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is readily absorbed through the skin but exhibits minimal irritation upon contact. The rate of penetration through human epidermis is reported at approximately 0.034 mg/cm²/hr .

Therapeutic Potential

Research into the therapeutic applications of this compound is still emerging. However, its structural similarities with other biologically active compounds suggest potential in several areas:

  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-cancer Properties : Some derivatives of pyridazine have shown promise in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects : Preliminary studies indicate that compounds with similar moieties may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Case Studies and Research Findings

Several case studies have highlighted the biological significance of pyridazine derivatives:

  • A study on related compounds indicated that modifications in the side chains significantly affect biological activity, suggesting that this compound could be optimized for enhanced efficacy .
  • Research on the hepatoprotective activities of structurally similar compounds supports further investigation into this compound's potential applications in liver health .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (6-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)pyridazin-3-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions to construct the polyether chain. For example, reacting a pyridazine precursor with 2-[2-(2-methoxyethoxy)ethoxy]ethanol under Mitsunobu conditions or using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) as a fluorinating agent for halogenated intermediates . Yield optimization requires precise control of temperature (e.g., 50–55°C for etherification), solvent polarity (DMSO enhances nucleophilicity), and stoichiometric ratios of reagents. Protection/deprotection strategies, such as using trichloroacetimidate intermediates, can improve regioselectivity and reduce side reactions . Purification via column chromatography or recrystallization from ethanol/ethyl acetate mixtures is critical for isolating high-purity product .

Q. Which analytical techniques are most effective for characterizing the polyether chain and pyridazine ring in this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the polyether chain’s connectivity (e.g., δ 3.5–4.0 ppm for methyleneoxy groups) and pyridazine ring protons (δ 7.5–8.5 ppm). DEPT-135 distinguishes CH, CH2, and CH3 groups .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological studies) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 357.15 for [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound when used as a building block in heterocyclic chemistry?

  • Methodological Answer : Discrepancies in reactivity (e.g., nucleophilic substitution rates or regioselectivity) often stem from varying solvent polarities or competing reaction pathways. Systematic studies comparing aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) under identical conditions can isolate solvent effects . Kinetic vs. thermodynamic control experiments (e.g., varying reaction time and temperature) clarify dominant pathways. Computational modeling (DFT calculations) predicts reactive sites on the pyridazine ring, guiding experimental design .

Q. What methodologies assess the compound's stability under physiological conditions for potential prodrug applications?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC, identifying hydrolysis products (e.g., cleavage of the polyether chain or pyridazine ring oxidation) .
  • In Vitro Models : Simulated gastric fluid (SGF) and intestinal fluid (SIF) assess stability in digestion conditions. LC-MS/MS quantifies intact compound and metabolites .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C suggests suitability for high-temperature formulations) .

Q. How does the compound's polyether chain influence its solubility and interaction with biological membranes in drug delivery systems?

  • Methodological Answer :

  • Solubility Studies : Measure logP (octanol/water partition coefficient) to quantify hydrophilicity. The triethylene glycol chain enhances aqueous solubility (logP < 0.5), critical for improving bioavailability of hydrophobic drugs .
  • Membrane Permeability : Use Caco-2 cell monolayers or artificial lipid bilayers to assess passive diffusion. Compare permeability with analogs lacking the polyether chain to isolate its contribution .
  • Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict self-assembly behavior (e.g., micelle formation) or membrane disruption .

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